Ethyl 4-cyano-3-methyl-5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}thiophene-2-carboxylate
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Overview
Description
Ethyl 4-cyano-3-methyl-5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}thiophene-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of thiophene derivatives which have been known to exhibit a range of biological activities.
Mechanism Of Action
Further studies are needed to elucidate the mechanism of action of this compound.
3. Toxicity Studies: More studies are needed to determine the toxicity of this compound at different concentrations.
4. Formulation Development: Researchers can explore the development of different formulations of this compound for improved solubility and bioavailability.
5.
Advantages And Limitations For Lab Experiments
The advantages of using Ethyl 4-cyano-3-methyl-5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}thiophene-2-carboxylate in lab experiments include its potent biological activities and its relatively simple synthesis method. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on Ethyl 4-cyano-3-methyl-5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}thiophene-2-carboxylate. Some of these directions include:
1. Structural Modification: Researchers can explore the synthesis of analogs of this compound with improved pharmacological properties.
2.
In Vivo
Studies: Further studies are needed to determine the efficacy of this compound in animal models of cancer and inflammatory disorders.
Conclusion:
Ethyl 4-cyano-3-methyl-5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}thiophene-2-carboxylate is a promising compound with potential applications in medicinal chemistry. Its potent biological activities make it a potential candidate for drug development. Further research is needed to explore its mechanism of action, toxicity, and efficacy in animal models.
Synthesis Methods
The synthesis method for Ethyl 4-cyano-3-methyl-5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}thiophene-2-carboxylate involves the reaction of 4-cyano-3-methyl-5-mercaptoacetyl thiophene-2-carboxylic acid with ethyl chloroformate and N-phenyl-3-aminopropionyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of the desired compound in good yield and purity.
Scientific Research Applications
Ethyl 4-cyano-3-methyl-5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}thiophene-2-carboxylate has been found to exhibit a range of biological activities that make it a potential candidate for drug development. Some of the research applications of this compound include:
1. Anticancer Activity: Studies have shown that Ethyl 4-cyano-3-methyl-5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}thiophene-2-carboxylate exhibits potent anticancer activity against a range of cancer cell lines. This compound has been found to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes that are essential for cell survival.
2. Anti-inflammatory Activity: Ethyl 4-cyano-3-methyl-5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}thiophene-2-carboxylate has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines and enzymes. This makes it a potential candidate for the treatment of inflammatory disorders such as arthritis.
3. Antimicrobial Activity: Studies have shown that Ethyl 4-cyano-3-methyl-5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}thiophene-2-carboxylate exhibits potent antimicrobial activity against a range of bacteria and fungi. This compound has been found to inhibit the growth of these microorganisms by disrupting their cell membrane integrity.
properties
Product Name |
Ethyl 4-cyano-3-methyl-5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}thiophene-2-carboxylate |
---|---|
Molecular Formula |
C20H19N3O4S |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
ethyl 4-cyano-3-methyl-5-[(5-oxo-1-phenylpyrrolidine-3-carbonyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C20H19N3O4S/c1-3-27-20(26)17-12(2)15(10-21)19(28-17)22-18(25)13-9-16(24)23(11-13)14-7-5-4-6-8-14/h4-8,13H,3,9,11H2,1-2H3,(H,22,25) |
InChI Key |
WCPMOTZZVCHYRJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C#N)C |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C#N)C |
Origin of Product |
United States |
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